molecular formula C13H15N3O6S B12272631 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid

2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid

Cat. No.: B12272631
M. Wt: 341.34 g/mol
InChI Key: HGOJNDUCFYYBGN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxy groups and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid typically involves multiple steps. One common approach is to start with the benzoic acid derivative, which is then functionalized with methoxy groups at the 2 and 4 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid is unique due to the combination of the benzoic acid core with methoxy groups and the imidazole sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H15N3O6S

Molecular Weight

341.34 g/mol

IUPAC Name

2,4-dimethoxy-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H15N3O6S/c1-16-6-11(14-7-16)23(19,20)15-9-4-8(21-2)5-10(22-3)12(9)13(17)18/h4-7,15H,1-3H3,(H,17,18)

InChI Key

HGOJNDUCFYYBGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

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